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Introduction

Stavudine (d4T), a synthetic thymidine nucleoside analogue, has been a significant
component in the landscape of antiretroviral therapy for the treatment of HIV-1 infection. Its
mechanism of action involves the inhibition of HIV reverse transcriptase, a critical enzyme in
the viral replication cycle. A thorough understanding of its chemical structure and
physicochemical properties is paramount for formulation development, analytical method
validation, and the prediction of its pharmacokinetic and pharmacodynamic behavior. This
technical guide provides an in-depth overview of the chemical and physical characteristics of
Stavudine, complete with detailed experimental protocols and data presented for clarity and
comparative analysis.

Chemical Structure and Identification

Stavudine is chemically known as 2',3'-didehydro-3'-deoxythymidine.[1] Its structure is
characterized by a thymine base attached to an unsaturated ribose sugar moiety, specifically a
2',3'-didehydro-3'-deoxyribofuranosyl group. This structural modification, the absence of the 3'-
hydroxyl group, is key to its therapeutic action as it leads to the termination of the growing viral
DNA chain.
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Identifier Value

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-
2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione[2]

IUPAC Name

CC1=CN(C(=0)NC1=0)[C@H]2C=C--INVALID-
LINK--CO[2]

SMILES

INChI=1S/C10H12N204/c1-6-4-12(10(15)11-
InChl 9(6)14)8-3-2-7(5-13)16-8/h2-4,7-
8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1[2]

CAS Number 3056-17-5[2]

Below is a two-dimensional representation of the chemical structure of Stavudine, generated
using the DOT language.

Chemical structure of Stavudine.

Physicochemical Properties

A summary of the key physicochemical properties of Stavudine is presented in the table below.
These parameters are crucial for predicting its absorption, distribution, metabolism, and
excretion (ADME) profile.
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Property Value Reference
Molecular Formula C10H12N204 [1]
Molecular Weight 224.2 g/mol [1]

White to off-white crystalline
Appearance ] [1]

solid
Melting Point 159-160 °C [3]

Water Solubility

Approximately 83 mg/mL at 23 o

°C
n-Octanol/Water Partition
o -0.72
Coefficient (logP)
pKa (predicted) 9.47 £0.10 [3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are essential

for regulatory submissions and for ensuring data reproducibility. The following sections outline

standard experimental protocols that can be applied to characterize Stavudine.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is

a widely accepted technique for this determination.

Methodology:

o Sample Preparation: A small amount of finely powdered, dry Stavudine is packed into a

capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus: A calibrated melting point apparatus with a heating block and a means for

observing the sample is used.

e Procedure:
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o The capillary tube is placed in the heating block of the apparatus.
o The sample is heated at a rapid rate initially to determine an approximate melting range.

o The determination is then repeated with a fresh sample, heating at a slower rate (e.g., 1-2
°C per minute) as the temperature approaches the approximate melting point.[4]

o The temperature at which the first drop of liquid appears is recorded as the start of the
melting range, and the temperature at which the entire solid has transitioned to a liquid is
the end of the range.[5]

» Reporting: The melting range is reported. For a pure substance, this range is typically
narrow.

Aqueous Solubility Determination

The aqgueous solubility of an active pharmaceutical ingredient (API) is a fundamental property
that influences its dissolution rate and bioavailability. The shake-flask method is a standard
approach for determining equilibrium solubility.

Methodology:

o Preparation of Solutions: Saturated solutions of Stavudine are prepared by adding an excess
amount of the solid drug to a series of aqueous buffers with pH values ranging from 1.2 to
6.8.[6][7]

o Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 37 £ 1 °C)
for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

e Sample Analysis:
o After equilibration, the undissolved solid is removed by filtration or centrifugation.

o The concentration of Stavudine in the clear supernatant is determined using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection.[8][9]
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» Data Analysis: The solubility is reported in mg/mL or mol/L at each pH. A minimum of three
replicate determinations at each pH condition is recommended.[6]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a
drug molecule, it governs the extent of ionization at a given pH, which in turn affects its
solubility, permeability, and receptor binding. Potentiometric titration is a common and accurate
method for pKa determination.

Methodology:

o Sample Preparation: A solution of Stavudine is prepared in a suitable solvent, typically water
or a co-solvent system if the solubility is low. The concentration should be sufficient for
accurate measurement (e.g., 1 mM).[10]

o Titration:

o The solution is placed in a thermostatted vessel and the pH is measured using a
calibrated pH electrode.

o A standardized solution of a strong acid (e.g., HCI) or a strong base (e.g., NaOH) is added
in small increments.[10]

o The pH of the solution is recorded after each addition, allowing the system to reach
equilibrium.

o Data Analysis:
o Aftitration curve is generated by plotting the pH versus the volume of titrant added.

o The pKa is determined from the inflection point of the titration curve or by calculating the
pH at the half-equivalence point.[10]

o Multiple titrations are performed to ensure the reliability of the results.[10]
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n-Octanol/Water Partition Coefficient (logP)
Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is
a key predictor of its membrane permeability and in vivo distribution. The shake-flask method is
the traditional and most reliable method for its determination.

Methodology:

o Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for
24 hours and then allowing the phases to separate.

o Partitioning:

o A known amount of Stavudine is dissolved in one of the phases (typically the one in which
it is more soluble).

o The two phases are then mixed in a separatory funnel and shaken vigorously for a set
period to allow for the partitioning of the drug between the two immiscible liquids.

o Phase Separation and Analysis:
o The mixture is allowed to stand until the two phases have completely separated.

o The concentration of Stavudine in both the n-octanol and aqueous phases is determined
using a suitable analytical technique, such as HPLC-UV.[11]

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of
Stavudine in the n-octanol phase to its concentration in the agqueous phase. The logP is the
base-10 logarithm of this value.[12]

Logical Workflow for Physicochemical
Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical
characterization of an active pharmaceutical ingredient like Stavudine.
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Workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and essential
physicochemical properties of Stavudine. The tabulated data offers a quick reference for
researchers, while the outlined experimental protocols provide the necessary methodological
detail for the accurate and reproducible characterization of this important antiretroviral agent. A
comprehensive understanding of these fundamental properties is indispensable for the
continued development and optimization of Stavudine-containing pharmaceutical products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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